molecular formula C17H24N6O2 B2658935 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 951516-50-0

1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2658935
CAS No.: 951516-50-0
M. Wt: 344.419
InChI Key: MIZRLMFOFUBZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a unique molecular architecture combining a urea functional group with a tetrazole heterocycle, a structure known to mimic carboxylic acids or other pharmacophores in bioactive molecules . The tetrazole ring system is a privileged scaffold in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding, which facilitates interactions with biological targets . The specific incorporation of a cyclohexyl and a 4-ethoxyphenyl moiety suggests potential for investigating lipophilicity and targeted receptor binding. Compounds containing tetrazole and urea subunits are frequently explored for a wide spectrum of pharmacological activities, which may include antimicrobial or antitubercular agents based on research into structurally similar benzimidazole and tetrazole derivatives . As a urea-tetrazole hybrid, this compound provides researchers with a versatile building block for developing new chemical entities or probing biochemical pathways. The product is intended for laboratory research purposes only. It is not approved for human consumption, nor for use in diagnostic or therapeutic procedures. Researchers should handle all chemicals appropriately using proper personal protective equipment.

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-2-25-15-10-8-14(9-11-15)23-16(20-21-22-23)12-18-17(24)19-13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZRLMFOFUBZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Coupling with Cyclohexyl Isocyanate: The resulting tetrazole derivative is then coupled with cyclohexyl isocyanate in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the ethoxy group.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that tetrazole derivatives exhibit significant antidiabetic properties. Specifically, compounds similar to 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea have shown promising results in inhibiting key enzymes involved in glucose metabolism, such as aldose reductase and dipeptidyl peptidase-IV. These enzymes play crucial roles in the pathophysiology of diabetes mellitus .

Anti-inflammatory Effects

Tetrazole derivatives are also being investigated for their anti-inflammatory effects. Research has demonstrated that certain compounds can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The anti-inflammatory potential of these compounds could lead to new treatments for chronic inflammatory diseases .

Anticancer Properties

There is growing interest in the anticancer properties of tetrazole derivatives. Preliminary studies suggest that compounds like this compound may interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

Case Studies

Several case studies have highlighted the efficacy of tetrazole-containing compounds:

  • Diabetes Management : A study demonstrated that a related tetrazole compound significantly reduced blood glucose levels in diabetic animal models, showcasing its potential as a therapeutic agent for managing diabetes .
  • Cancer Research : In vitro studies indicated that specific tetrazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Inhibition of COX Enzymes : Research revealed that certain tetrazoles effectively inhibited COX-2 activity, suggesting their use as anti-inflammatory agents in conditions like arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: The tetrazole ring and other functional groups can interact with enzymes or receptors, modulating their activity.

    Inhibition of Biological Pathways: The compound may inhibit specific biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound shares structural motifs with several urea and tetrazole derivatives. Key comparisons include:

Table 1: Comparison of Structural Features and Properties
Compound Name / ID Key Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Findings/Activity Reference
1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (Target) Cyclohexyl urea, 4-ethoxyphenyl-tetrazole ~375 (estimated) Not reported N/A -
1-(4-Ethoxyphenyl)-1H-tetrazole-5-yl)sulfonylbutanenitrile (3ab) Sulfonyl, nitrile, 4-ethoxyphenyl-tetrazole 336.11 128.8–130.2 Multicomponent synthesis; no bioactivity reported
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea Fluorophenyl urea, tetrazole-phenyl ~328 (estimated) 166–170 Hypoglycemic activity
1-Cyclohexyl-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea (BJ50122) Cyclohexyl urea, pyrrolidinone, 4-ethoxyphenyl 359.46 Not reported Research chemical (no activity specified)
1-[2-(Diethylamino)ethyl]-2-(p-ethoxybenzyl)-5-methyl-benzimidazole (Etometazen) Benzimidazole, diethylaminoethyl, 4-ethoxyphenyl ~419 (estimated) Not reported Analgesic (opioid analog)
Key Observations:

Tetrazole vs. Other Heterocycles: The target compound’s tetrazole ring distinguishes it from BJ50122 (pyrrolidinone) and Etometazen (benzimidazole). Sulfonylated tetrazole 3ab () has a lower molecular weight (336.11 vs. ~375) due to the absence of the cyclohexyl-urea moiety, which also reduces its melting point (128.8–130.2°C) compared to fluorophenyl-urea analogs (166–170°C) .

Substituent Effects: The 4-ethoxyphenyl group in the target compound and 3ab may confer similar electron-donating effects, but the urea linkage in the target likely increases hydrogen-bonding capacity versus the sulfonyl group in 3ab .

Cyclohexyl Group Impact :

  • The cyclohexyl group in the target compound and BJ50122 increases lipophilicity compared to aryl-substituted analogs (e.g., 3ab). This may enhance blood-brain barrier penetration, as seen in Etometazen’s opioid activity .

Biological Activity

1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-component reaction. The Ugi reaction is a common method used to create tetrazole derivatives, which are known for their diverse biological activities. The general procedure includes the reaction of cyclohexyl isocyanide with 4-ethoxyphenyl aldehyde and sodium azide under controlled conditions to yield the desired tetrazole derivative .

Biological Activity

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Recent studies have shown that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, derivatives with cyclohexyl groups have demonstrated enhanced cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis through modulation of key regulatory proteins such as Bcl-2 and Bax .

Table 1: Cytotoxic Activity of Cyclohexyl-Tetrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
1-Cyclohexyl-3-(4-ethoxyphenyl)-tetrazoleHeLa5.33Apoptosis induction
1-Cyclohexyl-3-(4-fluorophenyl)-tetrazoleMCF-73.67Cell cycle arrest
1-Cyclohexyl-3-(4-chlorophenyl)-tetrazolePC-32.28Pro-apoptotic signaling

Antimicrobial Activity

While some tetrazole derivatives have shown antimicrobial properties, specific studies on this compound indicate limited antibacterial and antifungal activity. However, modifications in substituents can enhance these properties, suggesting a structure-activity relationship that warrants further investigation .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. Some derivatives have shown promise in inhibiting pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various tetrazole derivatives, it was found that those with cyclohexyl substitutions exhibited superior activity against breast cancer cells compared to their tert-butyl counterparts. The study highlighted the importance of the cyclohexyl group in enhancing bioactivity, emphasizing its role in molecular interactions within cancer pathways .

Case Study 2: Structure-Activity Relationship
A comprehensive structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups (like fluorine or chlorine) on the phenyl ring significantly improved the anticancer activity of tetrazole derivatives. This observation supports the idea that electronic properties play a crucial role in the biological efficacy of these compounds .

Q & A

Basic: What synthetic routes are available for preparing 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea?

Methodological Answer:
The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Synthesis of the tetrazole core. A common method involves cyclization of nitriles with sodium azide in the presence of ammonium chloride under reflux .
  • Step 2 : Functionalization of the tetrazole. For example, alkylation of the tetrazole nitrogen using a bromomethyl intermediate (e.g., (1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Urea formation. React the alkylated tetrazole with cyclohexyl isocyanate in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
    Key Considerations : Optimize reaction temperatures (e.g., 70–80°C for cyclization) and monitor progress via TLC .

Advanced: How can conflicting spectroscopic data (e.g., NMR/IR) for this compound be resolved?

Methodological Answer:
Conflicts in NMR/IR data often arise from tautomerism (e.g., tetrazole ring proton exchange) or solvent-dependent shifts. To resolve this:

  • NMR : Use deuterated DMSO or CDCl₃ to stabilize tautomeric forms. Compare experimental 1^1H NMR peaks (e.g., δ 8.2–8.5 ppm for tetrazole protons) with computational predictions (DFT-based tools like Gaussian) .
  • IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole C-N stretches (~1350 cm⁻¹) using high-resolution FTIR. Cross-validate with X-ray crystallography if crystalline .
    Example : In , IR peaks at 1680 cm⁻¹ (urea) and 1355 cm⁻¹ (tetrazole) were critical for structural confirmation .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (>98% purity threshold) .
  • Melting Point : Compare experimental values (e.g., 150–155°C) with literature to detect polymorphic variations .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 58.2%, H: 6.5%, N: 23.8%) .

Advanced: How can computational modeling (e.g., DFT, MD) guide SAR studies for this urea-tetrazole derivative?

Methodological Answer:

  • DFT : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. For instance, the tetrazole’s electron-withdrawing effect may stabilize the urea moiety’s conformation .
  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) using software like GROMACS. Focus on hydrogen bonding between the urea group and active-site residues .
    Case Study : highlights AI-driven simulations (COMSOL Multiphysics) for optimizing reaction pathways .

Basic: What are the stability considerations for this compound under storage conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C recommended for long-term storage) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethoxyphenyl group.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the urea moiety .

Advanced: How to address low yields in the alkylation step of the tetrazole core?

Methodological Answer:
Low yields often result from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) and improve regioselectivity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Assessment : Refer to SDS data for acute toxicity (e.g., LD₅₀ in rodents) and wear PPE (gloves, lab coat, goggles).
  • Waste Disposal : Neutralize urea derivatives with 10% acetic acid before disposal .

Advanced: How can bioactivity data for this compound be contextualized against structural analogs?

Methodological Answer:

  • SAR Analysis : Compare inhibitory activity (e.g., IC₅₀) against analogs like 1-(3-chlorophenyl)-3-(2,4,6-trimethylphenyl)urea (). Note how substituents (e.g., ethoxy vs. chloro) modulate potency .
  • Docking Studies : Use AutoDock Vina to map interactions between the tetrazole moiety and target proteins (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.